molecular formula C10H11ClN2O3 B5068162 N-(4-chloro-3-nitrophenyl)-2-methylpropanamide

N-(4-chloro-3-nitrophenyl)-2-methylpropanamide

Cat. No.: B5068162
M. Wt: 242.66 g/mol
InChI Key: UNCGEGKBYJEHNP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, along with a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide typically involves the reaction of 4-chloro-3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloro-3-nitroaniline+2-methylpropanoyl chlorideThis compound+HCl\text{4-chloro-3-nitroaniline} + \text{2-methylpropanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-chloro-3-nitroaniline+2-methylpropanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in solvents like methanol or ethanol.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide, though these are less frequently used.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds like N-(4-amino-3-nitrophenyl)-2-methylpropanamide.

    Reduction: The major product is N-(4-chloro-3-aminophenyl)-2-methylpropanamide.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-methylpropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

    Materials Science: The compound can be utilized in the development of advanced materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-methylpropanamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro and chloro groups can interact with biological targets, leading to the modulation of their activity. The exact molecular targets and pathways can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-nitrophenyl)acetamide
  • N-(4-chloro-3-nitrophenyl)benzamide
  • N-(4-chloro-3-nitrophenyl)butanamide

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which imparts distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCGEGKBYJEHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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